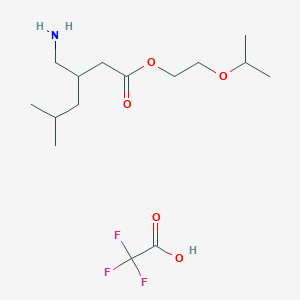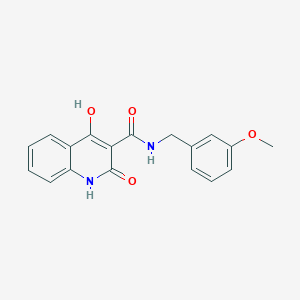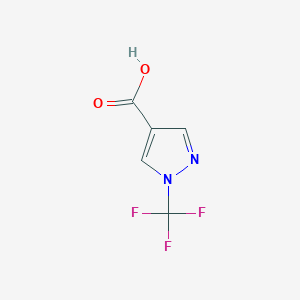
2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid" is a chemical entity that may be synthesized and utilized in various chemical reactions. Trifluoroacetic acid, a component of this compound, is known for its role as a reagent in synthetic chemistry, particularly in facilitating reactions such as the Claisen rearrangement and cyclization reactions .
Synthesis Analysis
The synthesis of related compounds often involves the use of trifluoroacetic acid as a key reagent. For instance, trifluoroacetic acid has been used effectively for the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-amino-quinolines from Baylis–Hillman derivatives . Additionally, 3-(o-Trifluoroacetamidoaryl)-1-propargylic esters serve as intermediates for the synthesis of various indoles, which are important scaffolds in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be complex, with various functional groups influencing their conformation and reactivity. For example, the conformational analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives has been studied in different environments, providing insights into how the molecular structure can affect the physical and chemical properties of such compounds .
Chemical Reactions Analysis
Trifluoroacetic acid is a versatile reagent that can induce multiple types of chemical reactions. It has been used to facilitate the Claisen rearrangement, cyclization, and isomerization to produce quinoline derivatives . Moreover, the [2,3]-Wittig rearrangement of (propargyloxy)acetic acids and esters has been employed to synthesize optically active dihydrofurans, showcasing the diverse reactivity of compounds containing propargyloxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely influenced by the presence of the trifluoroacetic acid moiety. Trifluoroacetic acid is known for its strong acidity and ability to act as a solvent or catalyst in organic synthesis . The presence of ester and ether functional groups within the compound's structure would also contribute to its solubility, boiling point, and overall reactivity.
科学的研究の応用
Electron Ionization and Low Energy Electron Attachment
Research on compounds like ethylenediaminetetraacetic acid (EDTA) and 2-amino-2-(hydroxymethyl)-1,3-propanediol (TRIS) reveals their interactions with radiation, highlighting the significance of understanding chemical interactions in biological systems for applications like DNA stabilization in irradiation studies (Śmiałek et al., 2015).
Reactive Intermediates for Synthetic Chemistry
The utilization of 1-ethoxy-3-trifluoromethyl-1,3-butadiene derivatives, accessible from trifluoroacetic acid, underscores the role of fluorinated intermediates in synthesizing complex organic molecules, demonstrating the compound's relevance in developing functionalized materials and pharmaceuticals (Volle & Schlosser, 2002).
Biodegradable Chelating Agents
The environmental impact of aminopolycarboxylates like EDTA and the exploration of biodegradable alternatives such as nitrilotriacetic acid (NTA) and ethylenediaminedisuccinic acid (EDDS) highlight the importance of green chemistry in reducing ecological footprints. These studies point towards the pursuit of environmentally friendly alternatives for widespread industrial applications (Pinto et al., 2014).
Novel Protecting Groups in Amine Synthesis
The development of new protecting groups, such as the 2-(1,3-dioxan-2-yl)ethylsulfonyl group, for amine synthesis showcases the compound's utility in facilitating complex organic transformations. This research underscores the continuous innovation in synthetic methodologies to improve efficiency and selectivity (Sakamoto et al., 2006).
Antimicrobial Agent Synthesis
Investigations into the synthesis of new compounds with potential antimicrobial properties, using key synthons that may relate to the chemical structure of interest, emphasize the role of novel chemical entities in combating microbial resistance. Such research contributes to the ongoing search for new antimicrobial agents (Behbehani et al., 2011).
特性
IUPAC Name |
2-propan-2-yloxyethyl 3-(aminomethyl)-5-methylhexanoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3.C2HF3O2/c1-10(2)7-12(9-14)8-13(15)17-6-5-16-11(3)4;3-2(4,5)1(6)7/h10-12H,5-9,14H2,1-4H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRVOVCAKIPMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCCOC(C)C)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxy)ethyl 3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione](/img/structure/B2549600.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)
![2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2549606.png)
![methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2549607.png)
![Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2549610.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2549613.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2549614.png)
![(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B2549616.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2549617.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549618.png)